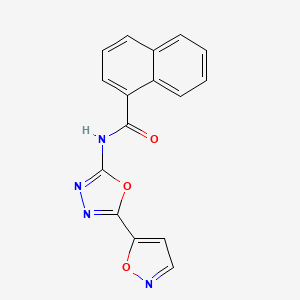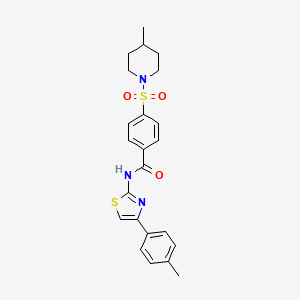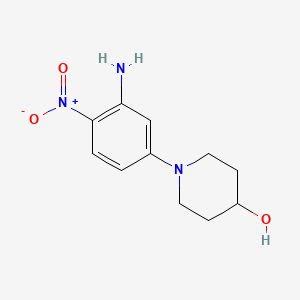
1-(1,2-dimethyl-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,2-dimethyl-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione, also known as DPI, is a chemical compound that has gained significant attention in the field of scientific research due to its various applications. DPI is a selective inhibitor of protein kinase C (PKC) and has been used in numerous studies to investigate the role of PKC in various cellular processes.
Aplicaciones Científicas De Investigación
Anticancer Activity
1-(1,2-Dimethyl-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione derivatives have been synthesized and evaluated for their anticancer activity. Studies have shown that these compounds exhibit moderate to potent antiproliferative activities against various cancer cell lines such as Hela, A-549, and ECA-109 in vitro (Jiang, Xu, & Wu, 2016).
HIV-1 Inhibitors
These compounds have also been investigated as potential inhibitors of HIV-1 attachment. They have shown promise in interfering with the interaction of viral gp120 with the host cell receptor CD4, thus exhibiting antiviral activity. Some derivatives have been identified and advanced to clinical studies due to their significant pharmaceutical properties (Wang et al., 2009).
Ligands of GluN2B-Containing N-methyl-D-Aspartate Receptors
Research has also focused on the synthesis of derivatives as ligands for GluN2B-containing N-methyl-D-aspartate (NMDA) receptors. These compounds have shown binding affinity and antagonist effects in certain biological assays, indicating potential applications in neuroprotective drug development (Gitto et al., 2014).
Photochromic and Fluorescent Properties
Some derivatives have been found to exhibit photochromic and fluorescent properties in solution, making them of interest in the field of materials science for potential applications in photoresponsive materials (Shepelenko et al., 2014).
Propiedades
IUPAC Name |
1-(1,2-dimethylindol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-16-20(18-10-6-7-11-19(18)23(16)2)21(26)22(27)25-14-12-24(13-15-25)17-8-4-3-5-9-17/h3-11H,12-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZMZQLSCSODKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(pentyloxy)benzamide](/img/structure/B2358169.png)
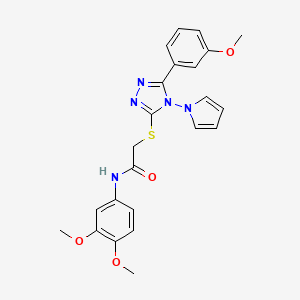
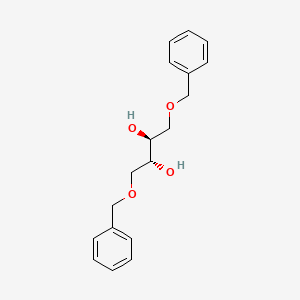


![N-[[4-cyclohexyl-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2358177.png)
![(4Z)-2-phenyl-4-[(1,3-thiazol-2-ylamino)methylidene]-1,3-oxazol-5-one](/img/structure/B2358179.png)
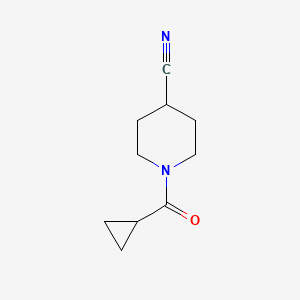
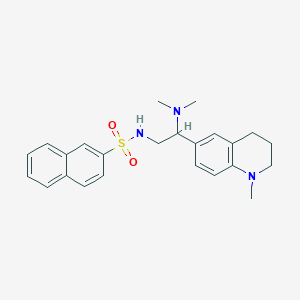
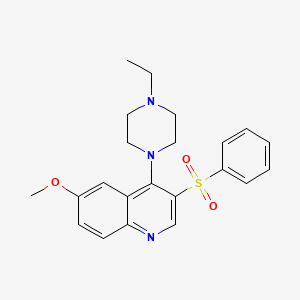
![2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2358185.png)
